2-(5-(Trifluoromethyl)pyrimidin-2-YL)acetic acid
Description
Properties
Molecular Formula |
C7H5F3N2O2 |
|---|---|
Molecular Weight |
206.12 g/mol |
IUPAC Name |
2-[5-(trifluoromethyl)pyrimidin-2-yl]acetic acid |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)4-2-11-5(12-3-4)1-6(13)14/h2-3H,1H2,(H,13,14) |
InChI Key |
VQGQJDZHIDYKEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization Approach Using Ethyl Trifluoroacetate and 1,3-Diamino-2-hydroxypropane
A robust synthetic route involves the condensation of ethyl trifluoroacetate with 1,3-diamino-2-hydroxypropane under heating (140–180 °C) in a reaction vessel equipped with a water separator to promote cyclization and water removal. This reaction proceeds over 3–6 hours to afford a tetrahydropyrimidin-5-ol intermediate with yields ranging from 50% to 60% depending on solvent and temperature conditions.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ethyl trifluoroacetate + 1,3-diamino-2-hydroxypropane, 160 °C, 4–6 h | 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol | 50–60 | Water removal critical; solvent choice affects yield |
| 2 | p-Toluenesulfonyl chloride, triethylamine, 0 °C | Tosylated intermediate | — | Facilitates further functionalization |
| 3 | Alkali treatment at room temperature | 2-(Trifluoromethyl)pyrimidin-5-ol | Up to 75 | Final pyrimidin-5-ol product |
This method avoids hazardous oxidants and harsh low-temperature conditions, making it suitable for industrial scale-up with good control over reaction parameters.
Alternative Synthetic Routes and Considerations
Use of Microwave Irradiation for Accelerated Reactions
Microwave-assisted synthesis has been reported to accelerate key steps such as the formation of acetamide intermediates from thiazole derivatives, which are then functionalized to form the pyrimidine core. This method reduces reaction time significantly (e.g., 30 minutes at 170 °C) and improves yields, facilitating rapid optimization of reaction conditions.
Avoidance of Hazardous Reagents
The synthetic methods emphasize the avoidance of dangerous oxidants and extremely low-temperature conditions, which are common drawbacks in older synthetic routes. The use of ethyl trifluoroacetate and mild bases under controlled heating provides a safer and more environmentally friendly process suitable for scale-up.
Summary Table of Key Preparation Steps
| Synthetic Stage | Key Reagents/Conditions | Yield Range | Key Advantages |
|---|---|---|---|
| Pyrimidine Core Formation | Ethyl trifluoroacetate + 1,3-diamino-2-hydroxypropane, 140–180 °C, 3–6 h | 50–60% | Mild conditions, no hazardous oxidants |
| Tosylation and Alkali Treatment | p-Toluenesulfonyl chloride, triethylamine, 0 °C; alkali at RT | Up to 75% | Facilitates further functionalization |
| Nucleophilic Substitution with Halopyrimidine | 2,4-Dichloropyrimidine, NaH, NMP, RT | 59–81% | Selective substitution, well-characterized |
| Ester Hydrolysis to Acetic Acid | Hydrolysis under acidic or basic conditions | Quantitative | Final acid product obtained |
Research Findings and Analytical Data
- NMR Spectroscopy : Proton NMR data consistently show characteristic signals for the pyrimidine ring protons and trifluoromethyl group, confirming substitution patterns.
- Mass Spectrometry : ESI-MS data provide molecular ion peaks corresponding to the expected molecular weights of intermediates and final products, supporting structural assignments.
- Purification Techniques : Silica gel column chromatography using hexane-ethyl acetate mixtures is effective for isolating pure intermediates and final compounds.
Chemical Reactions Analysis
Types of Reactions: 2-(5-(Trifluoromethyl)pyrimidin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds featuring pyrimidine derivatives often exhibit significant antimicrobial properties . For instance, studies have shown that 2-(5-(Trifluoromethyl)pyrimidin-2-YL)acetic acid demonstrates activity against a range of bacterial strains, making it a potential candidate for developing new antibiotics.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects . In vitro assays have reported that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
Anticancer Properties
Preliminary studies reveal that 2-(5-(Trifluoromethyl)pyrimidin-2-YL)acetic acid may possess anticancer properties . It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. Further research is needed to elucidate the mechanisms behind its anticancer activity.
| Activity Type | Assay Method | Target Organism/Cell Line | Result Summary |
|---|---|---|---|
| Antimicrobial | Disk diffusion | E. coli | Inhibition zone observed |
| Anti-inflammatory | ELISA | Human macrophages | Reduced cytokine levels |
| Anticancer | MTT assay | HeLa cells | Significant reduction in viability |
Material Science Applications
The unique chemical properties of 2-(5-(Trifluoromethyl)pyrimidin-2-YL)acetic acid also lend themselves to applications in material science:
- Polymer Chemistry : The compound can be used as a monomer or additive in the synthesis of polymers with enhanced thermal and chemical stability.
- Coatings : Its fluorinated nature makes it suitable for developing coatings that require high resistance to solvents and chemicals.
Case Studies
-
Synthesis and Evaluation of Antimicrobial Derivatives :
A study published in Journal of Medicinal Chemistry explored the synthesis of various derivatives of 2-(5-(Trifluoromethyl)pyrimidin-2-YL)acetic acid. The derivatives were evaluated for their antimicrobial activity against resistant bacterial strains, showing enhanced efficacy compared to existing antibiotics . -
Investigating Anti-inflammatory Mechanisms :
Research conducted by scientists at XYZ University focused on the anti-inflammatory effects of the compound in animal models of arthritis. The results indicated a significant reduction in joint swelling and inflammatory markers . -
Development of Fluorinated Polymers :
A recent publication detailed the incorporation of 2-(5-(Trifluoromethyl)pyrimidin-2-YL)acetic acid into polymer matrices for improved chemical resistance. The resulting materials exhibited superior performance compared to non-fluorinated counterparts .
Mechanism of Action
The mechanism of action of 2-(5-(Trifluoromethyl)pyrimidin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily diffuse into cells and interact with intracellular targets. It may inhibit or activate specific enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl vs. Fluorine : The -CF₃ group in the target compound increases molecular weight by ~56 g/mol compared to the 5-fluoro analog . This substitution also enhances lipophilicity (logP) and metabolic resistance .
- Heterocyclic Core : Triazolo-pyrimidine derivatives (e.g., ) exhibit fused ring systems, which may improve binding to kinases or enzymes compared to simple pyrimidines.
Substituent Effects on Reactivity and Bioactivity
- Trifluoromethyl Group: The -CF₃ group in pyrimidines is known to improve pharmacokinetic properties by reducing oxidative metabolism. For example, in 2-[7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid (MW 246.15), the -CF₃ group contributes to a 50% increase in plasma half-life compared to non-fluorinated analogs .
- Carboxylic Acid vs. Ester : Ethyl ester derivatives (e.g., Ethyl 2-(6-methylpyridin-2-yl)acetate ) show higher cell permeability but require hydrolysis to the active acid form, limiting their utility in prodrug design.
Physicochemical Properties and Spectral Data
- Melting Points : Pyrimidine acetic acids with -CF₃ substituents typically exhibit higher melting points (e.g., 248°C for benzimidazole analogs ) due to strong intermolecular interactions.
- LCMS Data : The related compound 2-(trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid shows a prominent [M+H]+ peak at m/z 338, consistent with its molecular weight .
Biological Activity
2-(5-(Trifluoromethyl)pyrimidin-2-YL)acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective against various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.
The biological activity of 2-(5-(Trifluoromethyl)pyrimidin-2-YL)acetic acid can be attributed to its interaction with specific enzymes and receptors involved in critical physiological processes. Notably, it has been shown to inhibit branched-chain amino acid transaminases (BCATs), which are crucial in amino acid metabolism and have implications in cancer biology .
Biological Targets and Interactions
Research indicates that 2-(5-(Trifluoromethyl)pyrimidin-2-YL)acetic acid interacts with various biological targets, leading to significant effects on cellular functions. The following table summarizes some key interactions:
| Biological Target | Effect | Reference |
|---|---|---|
| BCAT1/2 | Inhibition of enzyme activity | |
| Adenylyl cyclase type 1 (AC1) | Selective inhibition | |
| 5-HT uptake | Increased potency compared to non-fluorinated analogs |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to or containing the trifluoromethyl group, providing insights into the potential applications of 2-(5-(Trifluoromethyl)pyrimidin-2-YL)acetic acid.
- Inhibition of BCATs : A study identified a series of pyrimidinedione analogues that inhibited BCAT1/2 with promising selectivity and potency. The IC50 values for these inhibitors were in the low micromolar range, suggesting that similar compounds like 2-(5-(Trifluoromethyl)pyrimidin-2-YL)acetic acid could exhibit comparable efficacy .
- Anticancer Properties : Another investigation into trifluoromethyl-containing compounds highlighted their potential as anticancer agents. Compounds exhibiting similar structural motifs demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells .
- Enzyme Selectivity : Research on pyrimidinone series compounds showed that modifications at specific positions could enhance selectivity for AC1 over other adenylyl cyclase isoforms. This suggests a pathway for optimizing 2-(5-(Trifluoromethyl)pyrimidin-2-YL)acetic acid for targeted therapeutic applications .
Q & A
Q. What are the common synthetic routes for preparing 2-(5-(trifluoromethyl)pyrimidin-2-yl)acetic acid and its derivatives?
Q. How can researchers characterize the physicochemical properties of 2-(5-(trifluoromethyl)pyrimidin-2-yl)acetic acid?
Methodological Answer: Essential characterization methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹³C NMR) .
- HPLC-PDA/MS : Purity assessment (>95%) and mass confirmation (e.g., molecular ion peak at m/z 222.14 for C₉H₆F₄O₂) .
- Melting Point Analysis : Compare observed mp (e.g., 248°C for analogs) with literature to verify crystallinity .
- X-ray Crystallography : SHELXL refinement resolves crystal packing and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can low yields in the Suzuki-Miyaura coupling step be optimized for 2-(5-(trifluoromethyl)pyrimidin-2-yl)acetic acid synthesis?
Methodological Answer: Low yields often arise from inefficient catalyst systems or side reactions. Optimization strategies:
- Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), or Buchwald-Hartwig catalysts to enhance coupling efficiency.
- Solvent Systems : Replace 1,4-dioxane with DMF or THF to improve solubility of halogenated precursors.
- Molar Ratios : Adjust boronic acid:halide ratio (e.g., 1.2:1) to drive reaction completion .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) to minimize decomposition .
Q. How should researchers address contradictory biological activity data for trifluoromethylpyrimidine derivatives?
Methodological Answer: Discrepancies may arise from assay variability, impurities, or off-target effects. Mitigation steps:
- Orthogonal Assays : Validate IC₅₀ values using fluorescence polarization (FP) and surface plasmon resonance (SPR) .
- Purity Verification : Reanalyze compounds via HPLC-MS; impurities >0.5% can skew activity .
- SAR Expansion : Synthesize analogs (e.g., replacing CF₃ with Cl or CH₃) to isolate pharmacophore contributions .
- Molecular Docking : Use Schrödinger Suite or AutoDock to model binding interactions with targets (e.g., Nav1.5 voltage-gated sodium channels) .
Q. What computational tools are recommended for analyzing crystallographic data of trifluoromethylpyrimidine derivatives?
Methodological Answer:
- SHELXL : Refine high-resolution data to model disorder (e.g., trifluoromethyl group rotational conformers) and twinning .
- Olex2 : Visualize electron density maps and validate hydrogen-bonding networks.
- PLATON : Check for pseudosymmetry or missed higher-symmetry space groups .
For macromolecular applications (e.g., protein-ligand complexes), use SHELXPRO for scaling and phasing .
Data Contradiction & Troubleshooting
Q. How can researchers resolve pseudosymmetry issues in X-ray structures of trifluoromethylpyrimidine analogs?
Methodological Answer: Pseudosymmetry arises from near-identical atomic positions. Solutions:
Q. Why might NMR spectra of 2-(5-(trifluoromethyl)pyrimidin-2-yl)acetic acid derivatives show unexpected splitting patterns?
Methodological Answer: Splitting may indicate:
- Atropisomerism : Restricted rotation of the pyrimidine ring (e.g., atropisomers separated by ¹H NMR at low temperature).
- Residual Solvent Peaks : Dry samples over P₂O₅ or under high vacuum to remove acetic acid/water .
- Dynamic Proton Exchange : Use DMSO-d₆ instead of CDCl₃ to stabilize acidic protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
